molecular formula C20H27Cl2N5O3S B4356304 2,4-dichloro-N,N-diethyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}carbonyl)-1-benzenesulfonamide

2,4-dichloro-N,N-diethyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}carbonyl)-1-benzenesulfonamide

Cat. No.: B4356304
M. Wt: 488.4 g/mol
InChI Key: NISCTBPGQRJECC-UHFFFAOYSA-N
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Description

2,4-dichloro-N,N-diethyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}carbonyl)-1-benzenesulfonamide is a complex organic compound that features a benzenesulfonamide core with various substituents, including dichloro, diethyl, and piperazinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N,N-diethyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}carbonyl)-1-benzenesulfonamide typically involves multiple steps:

    Formation of the benzenesulfonamide core: This can be achieved by sulfonation of a suitable benzene derivative.

    Introduction of the dichloro groups: Chlorination reactions using reagents like thionyl chloride or phosphorus pentachloride can be employed.

    Attachment of the diethyl groups: Alkylation reactions using diethyl sulfate or similar reagents.

    Incorporation of the piperazinyl and pyrazolyl groups: This involves nucleophilic substitution reactions where the piperazine and pyrazole derivatives are introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and piperazine moieties.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The dichloro groups can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

2,4-dichloro-N,N-diethyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}carbonyl)-1-benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules.

    Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N,N-diethyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}carbonyl)-1-benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-dichloropyrimidine
  • 2,4-dichlorophenoxyacetic acid
  • 1,4-dichloro-2,5-dimethylbenzene

Uniqueness

What sets 2,4-dichloro-N,N-diethyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}carbonyl)-1-benzenesulfonamide apart from these similar compounds is its combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,4-dichloro-N,N-diethyl-5-[4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carbonyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27Cl2N5O3S/c1-4-27(5-2)31(29,30)19-10-16(17(21)11-18(19)22)20(28)26-8-6-25(7-9-26)14-15-12-23-24(3)13-15/h10-13H,4-9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NISCTBPGQRJECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)N2CCN(CC2)CC3=CN(N=C3)C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27Cl2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N,N-diethyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}carbonyl)-1-benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N,N-diethyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}carbonyl)-1-benzenesulfonamide
Reactant of Route 3
2,4-dichloro-N,N-diethyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}carbonyl)-1-benzenesulfonamide
Reactant of Route 4
2,4-dichloro-N,N-diethyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}carbonyl)-1-benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
2,4-dichloro-N,N-diethyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}carbonyl)-1-benzenesulfonamide
Reactant of Route 6
2,4-dichloro-N,N-diethyl-5-({4-[(1-methyl-1H-pyrazol-4-yl)methyl]piperazino}carbonyl)-1-benzenesulfonamide

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